molecular formula C12H12O B176167 2-Benzylidenecyclopentanone CAS No. 1921-90-0

2-Benzylidenecyclopentanone

Cat. No. B176167
CAS RN: 1921-90-0
M. Wt: 172.22 g/mol
InChI Key: ZFJFROHCPHULKY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidenecyclopentanone, also known as dibenzalacetone, is a yellow crystalline compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Benzylidenecyclopentanone is not fully understood. However, it has been suggested that it may exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.

Biochemical And Physiological Effects

2-Benzylidenecyclopentanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, reduce inflammation, scavenge free radicals, and induce cell death in cancer cells. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzylidenecyclopentanone in lab experiments include its easy synthesis, availability, and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments. It also exhibits low bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 2-Benzylidenecyclopentanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient and sustainable synthesis methods for 2-Benzylidenecyclopentanone is also an area of interest for future research.
In conclusion, 2-Benzylidenecyclopentanone is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-Benzylidenecyclopentanone can be achieved through the Claisen-Schmidt condensation reaction. In this reaction, benzaldehyde and acetone are mixed in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzaldehyde to form 2-Benzylidenecyclopentanone. The reaction can be carried out under various conditions such as reflux, microwave irradiation, or ultrasound-assisted methods.

Scientific Research Applications

2-Benzylidenecyclopentanone has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a precursor for the synthesis of various organic compounds such as flavonoids, coumarins, and pyrazoles.

properties

CAS RN

1921-90-0

Product Name

2-Benzylidenecyclopentanone

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(2E)-2-benzylidenecyclopentan-1-one

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+

InChI Key

ZFJFROHCPHULKY-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)C1

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1

synonyms

(E)-2-benzylidenecyclopentanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.